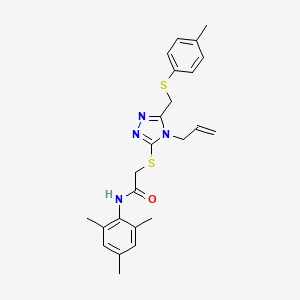

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Beschreibung

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a 1,2,4-triazole derivative characterized by a triazole core substituted at positions 4 and 3. The 4-allyl group and 5-(p-tolylthio)methyl substituent confer distinct electronic and steric properties, while the mesityl (2,4,6-trimethylphenyl) acetamide moiety enhances hydrophobicity and steric bulk. This compound belongs to a class of molecules explored for diverse biological activities, including enzyme inhibition and receptor modulation.

Eigenschaften

CAS-Nummer |

540498-28-0 |

|---|---|

Molekularformel |

C24H28N4OS2 |

Molekulargewicht |

452.6 g/mol |

IUPAC-Name |

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C24H28N4OS2/c1-6-11-28-21(14-30-20-9-7-16(2)8-10-20)26-27-24(28)31-15-22(29)25-23-18(4)12-17(3)13-19(23)5/h6-10,12-13H,1,11,14-15H2,2-5H3,(H,25,29) |

InChI-Schlüssel |

GUQWHBJHKNIPBX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C(C=C3C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs while maintaining high product quality. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The allyl and p-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: The compound is investigated for its potential use as a drug candidate due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:

Table 1: Comparative Analysis of Structural Analogs

Key Comparisons:

Substituent Effects on Physicochemical Properties: The mesityl group in the target compound increases steric bulk compared to simpler phenyl or pyridinyl groups in analogs (e.g., 5m, VUAA1). This may enhance lipophilicity and membrane permeability but reduce solubility . The p-tolylthio methyl substituent introduces a sulfur atom, which differs from the amino linkage in 7h. Thioethers generally exhibit greater metabolic stability than amines but may reduce hydrogen-bonding capacity .

Synthetic Accessibility :

- Yields for triazole derivatives vary widely (50–88%), influenced by substituent reactivity. For example, electron-withdrawing groups (e.g., chloro in 5n) correlate with higher yields (88%), while bulky groups (e.g., mesityl) may complicate purification .

Biological Activity Trends: Orco Modulation: VUAA1 and OLC15 () demonstrate that ethyl/pyridinyl substituents are critical for ion channel activation, whereas the target’s allyl and mesityl groups may shift activity toward antagonism or selectivity . Cytotoxicity: Triazolethioacetohydrazides () with phenylaminoethyl groups show melanoma-selective cytotoxicity. The mesityl group’s bulk could similarly enhance cancer cell targeting but requires empirical validation . ACE2 Binding: Analog C18 () exhibits moderate ACE2 affinity (ΔG = -5.51 kcal/mol), suggesting the target compound’s thioether and mesityl groups might modulate protein interactions differently .

Thermal Stability :

- Melting points for triazole derivatives range from 90°C (7b, ) to 240°C (5o, ). The target’s melting point is unreported, but its structural complexity likely places it in the higher range .

Biologische Aktivität

The compound 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide , also referred to by its CAS number 540498-28-0 , is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides an extensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 452.635 g/mol. The structure includes a triazole ring, thioether linkages, and an aromatic system which contribute to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | A five-membered ring with three nitrogen atoms contributing to its reactivity. |

| Thioether Linkage | Enhances the compound's solubility and biological interactions. |

| Allyl Group | Increases reactivity, potentially enhancing biological activity. |

| Mesityl Group | Provides steric hindrance and may influence binding interactions. |

Biological Activity

Research indicates that compounds with triazole structures often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide are still under investigation but show promise based on structural analogs.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes.

Antibacterial Properties

Similar compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies are necessary to evaluate the specific efficacy of this compound against bacterial strains.

Anticancer Potential

The presence of the triazole moiety is associated with anticancer activity in various studies. The compound may induce apoptosis in cancer cells or inhibit tumor growth through multiple mechanisms.

Case Studies and Research Findings

While specific literature on this compound is limited, related studies provide insight into its potential:

-

Synthesis and Evaluation :

- A study synthesized related triazole compounds and evaluated their antifungal activity against Candida albicans and Aspergillus niger.

- Results indicated that modifications in the thioether group significantly affected antifungal potency.

-

Mechanistic Studies :

- Research on similar triazole derivatives has shown that they can inhibit key enzymes involved in fungal metabolism.

- This suggests that 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide may share similar mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.